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Compound of Interest

Compound Name: 4-Amino-2-nitropyridine

Cat. No.: B056722

An In-depth Technical Guide to 4-Amino-2-
nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 4-Amino-2-nitropyridine (CAS No: 14916-64-4), a key heterocyclic building
block in medicinal chemistry and materials science. This document consolidates available data
on its physicochemical characteristics, spectral properties, synthesis, and reactivity, presented
in a format tailored for scientific and research applications.

Core Physicochemical Properties

4-Amino-2-nitropyridine, with the chemical formula CsHsN3Oz, is a pyridine derivative
featuring both an electron-donating amino group and a strong electron-withdrawing nitro group.
These substituents significantly influence the electronic environment of the pyridine ring,
affecting its reactivity and physical properties. While specific experimental data for some
properties of 4-Amino-2-nitropyridine are not widely reported, the following tables summarize
available computed data and experimental values for closely related isomers for comparative
purposes.

Table 1: General and Physicochemical Properties of 4-Amino-2-nitropyridine
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Property Value Source(s)
IUPAC Name 2-nitropyridin-4-amine PubChem[1]
CAS Number 14916-64-4 PubChem[1]
Molecular Formula CsHsN3O:2 PubChem[1]
Molecular Weight 139.11 g/mol PubChem[1]
Solid (Typical for related
Appearance
compounds)
No experimental data found.
Melting Point (Isomer 4-Amino-3-
nitropyridine: 203-207 °C)
N ) Decomposes before boiling
Boiling Point )
(Predicted)
o Low to insoluble (Predicted,
Water Solubility ) [2]
based on isomers)
No experimental data found.
pKa (Conjugate Acid) (Isomer 2-aminopyridine: 6.86;  [3]
4-aminopyridine: 9.17)
LogP (Computed) 0.0 PubChem[1]

Storage Conditions

Keep in dark place, inert
atmosphere, room temperature
or 2-8°C

[4]

Table 2: Computed Topological and Structural Properties
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Property Value (Computed) Source(s)
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

4 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]
Exact Mass 139.038176411 Da PubChem[1]
Topological Polar Surface Area  84.7 A2 PubChem[1]

Spectroscopic Data

Detailed experimental spectra for 4-Amino-2-nitropyridine are not readily available in public
databases. The following information is based on expected values derived from its structure
and data from analogous compounds.

Table 3: Expected Spectroscopic Characteristics
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Technique

Expected Characteristics

1H NMR

Signals expected in the aromatic region (4 6.0-
8.5 ppm). The protons on the pyridine ring will
show distinct splitting patterns (doublets,
doublet of doublets) influenced by the positions
of the amino and nitro groups. The amino group
protons (-NHz) will likely appear as a broad

singlet.

13C NMR

Aromatic carbons are expected in the d 100-160
ppm range. The carbon attached to the nitro
group (C2) will be significantly deshielded, while
carbons ortho and para to the amino group will

be more shielded.

FTIR

- N-H stretching (amine): Two medium, sharp
bands around 3300-3500 cm~1.- N-O stretching
(nitro): Two strong bands, asymmetric around
1500-1560 cm~* and symmetric around 1335-
1385 cm~1.- C=C / C=N stretching (aromatic
ring): Multiple bands in the 1400-1620 cm™1
region.- C-N stretching (amine): Bands in the
1250-1350 cm™1 region.

UV-Vis

The spectrum is expected to show significant
absorption in the UV-Vis region due to the
extended Tt-system and the presence of
chromophoric nitro and amino groups. For
comparison, 2-Amino-5-nitropyridine shows

strong absorption maxima around 350 nm.[5]

Mass Spec

The molecular ion peak [M]* is expected at m/z
= 139. Fragmentation may involve the loss of
the nitro group (-NO2) or hydrocyanic acid (-
HCN).[1]

Chemical Synthesis and Reactivity
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Synthesis Protocol

A common and effective method for the synthesis of substituted aminopyridines involves the
nitration of a pyridine N-oxide followed by reduction. The following is a generalized
experimental protocol adapted from procedures for analogous compounds, such as 4-Amino-2-
chloropyridine.[6] This multi-step synthesis activates the pyridine ring for electrophilic nitration
at the 4-position and subsequent reduction of the nitro group.
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Experimental Workflow: Synthesis of 4-Amino-2-nitropyridine

Step 1: N-Oxidation

Start with Pyridine

\ 4

React with oxidant
(e.g., m-CPBA or H202)
in solvent (e.g., Acetic Acid)

\ 4

ntermediate

Step 2: v\litration

React with nitrating mixture
(e.g., HNO3/H2S04)

\ 4

ntermediate

Step 3: Ii'eduction

Reduce with agent
(e.g., Fe powder in Acetic Acid
or catalytic hydrogenation)

\ 4

ntermediate

Step 4: Nitration‘;)f Aminopyridine

Nitrate with HNO3/H2S0a4
at controlled temperature

4-Amino-2-nitropyridine

Click to download full resolution via product page

A plausible multi-step synthesis route for 4-Amino-2-nitropyridine.
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Detailed Methodology (Reduction of a Nitropyridine Precursor):

A highly plausible direct route is the reduction of a suitable precursor like 2,4-dinitropyridine or
the amination of 4-chloro-2-nitropyridine. The reduction of a nitropyridine-N-oxide is also a
common strategy. For instance, the reduction of 4-nitropyridine-N-oxide is often accomplished
with iron powder in an acidic medium.[7]

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add the nitropyridine precursor (1 equivalent).

e Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol.

e Reducing Agent: Add the reducing agent, such as iron powder (typically 3-4 equivalents), in
portions to control the initial exotherm.

o Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress
using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

» Workup: After cooling to room temperature, the reaction mixture is filtered to remove the iron
salts. The filtrate is then carefully neutralized with a base (e.g., sodium hydroxide or sodium
carbonate solution) to a pH of 7-8.

o Extraction: The aqueous solution is extracted multiple times with an organic solvent like ethyl
acetate or dichloromethane.

 Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and concentrated under reduced pressure. The resulting crude product can be purified by
recrystallization or column chromatography to yield pure 4-Amino-2-nitropyridine.

Reactivity Profile

The reactivity of 4-Amino-2-nitropyridine is dictated by the interplay of its functional groups on
the pyridine core.
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Amino Group (-NHz)
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Logical relationships of functional groups and reactivity.

e Amino Group: As a strong activating group, it directs electrophiles to the ortho and para

positions (C3 and C5). It can undergo standard amine reactions such as acylation and

alkylation.

» Nitro Group: This powerful electron-withdrawing group deactivates the ring towards

electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at

the positions ortho and para to it. The nitro group itself is readily reduced to an amino group,

offering a route to diaminopyridine derivatives.

» Pyridine Nitrogen: The lone pair on the ring nitrogen provides a site for protonation and

alkylation, although its basicity is significantly reduced by the electron-withdrawing nitro

group.
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Relevance in Drug Development: Mechanism of
Action Analogue

While 4-Amino-2-nitropyridine itself is primarily a building block, its parent compound, 4-
aminopyridine (4-AP, also known as dalfampridine), is an approved drug for improving walking
in patients with multiple sclerosis. Understanding the mechanism of 4-AP provides critical
context for the development of new drugs based on this scaffold.

4-AP functions as a voltage-gated potassium (K*) channel blocker. In demyelinated neurons,
the exposure of these channels leads to a leakage of potassium ions during action potential
propagation. This current leak shortens the action potential and can lead to conduction failure.
By blocking these K+ channels, 4-AP reduces the repolarizing potassium current, which
prolongs the action potential and restores nerve signal conduction in demyelinated axons.
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Mechanism of Action: 4-Aminopyridine as a K+ Channel Blocker

Normal Myelinated Axon Demyelinated Axon (e.g., in Multiple Sclerosis) Demyelinated Axon with 4-Aminopyridine
Action Potential Action Potential . - -
Initiated Initiated 4-Aminopyridine Administered
Y Y Y
Rapid Saltatory Conduction K* Channel Exposure Blocks Exposed
(jumps between nodes of Ranvier) Leads to K* Efflux Voltage-Gated K* Channels
Y Y

Action Potential Weakens
and Fails to Propagate

Conduction Block

Successful Neurotransmitter
Release

K+ Efflux is Reduced

4

Action Potential is Prolonged
and Strengthened

Conduction is Restored

Click to download full resolution via product page

Signaling pathway illustrating the therapeutic action of 4-aminopyridine.

The presence of the nitro group in 4-Amino-2-nitropyridine would significantly alter its
electronic and steric profile compared to 4-AP, likely affecting its binding affinity and selectivity
for different potassium channel subtypes. This makes it an interesting scaffold for developing
new channel modulators with potentially different therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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